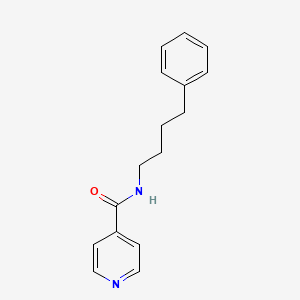
N-(4-phenylbutyl)isonicotinamide
説明
N-(4-phenylbutyl)isonicotinamide, also known as PBI-4050, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. It is a member of the family of isonicotinamides, which are known for their diverse biological activities. PBI-4050 has been shown to have anti-fibrotic, anti-inflammatory, and anti-cancer properties.
作用機序
The exact mechanism of action of N-(4-phenylbutyl)isonicotinamide is not fully understood. However, it is believed that N-(4-phenylbutyl)isonicotinamide works by modulating the activity of several key signaling pathways involved in fibrosis, inflammation, and cancer. N-(4-phenylbutyl)isonicotinamide has been shown to inhibit the expression of several pro-fibrotic and pro-inflammatory cytokines, such as TGF-β, IL-6, and TNF-α. Additionally, N-(4-phenylbutyl)isonicotinamide has been found to activate the AMPK pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
N-(4-phenylbutyl)isonicotinamide has been shown to have several biochemical and physiological effects. In animal studies, N-(4-phenylbutyl)isonicotinamide has been found to reduce fibrosis in various organs, including the lungs, liver, and kidneys. N-(4-phenylbutyl)isonicotinamide has also been shown to reduce inflammation in various models of inflammatory disease, such as colitis and arthritis. Additionally, N-(4-phenylbutyl)isonicotinamide has been found to inhibit the growth of various cancer cell lines in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of N-(4-phenylbutyl)isonicotinamide is its diverse biological activities, which make it a promising candidate for the treatment of various diseases. Additionally, N-(4-phenylbutyl)isonicotinamide has been shown to have low toxicity in animal studies, which is an important consideration for drug development. However, one of the limitations of N-(4-phenylbutyl)isonicotinamide is its relatively low solubility, which can make it difficult to administer in certain formulations.
将来の方向性
There are several future directions for the study of N-(4-phenylbutyl)isonicotinamide. One potential application is in the treatment of fibrotic diseases, such as idiopathic pulmonary fibrosis and liver fibrosis. Additionally, N-(4-phenylbutyl)isonicotinamide may have potential applications in the treatment of inflammatory diseases, such as inflammatory bowel disease and rheumatoid arthritis. Finally, N-(4-phenylbutyl)isonicotinamide may have potential applications in cancer therapy, either as a standalone treatment or in combination with other therapies.
Conclusion:
In conclusion, N-(4-phenylbutyl)isonicotinamide is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. It has been shown to have anti-fibrotic, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the treatment of various diseases. While the exact mechanism of action of N-(4-phenylbutyl)isonicotinamide is not fully understood, it is believed to work by modulating the activity of several key signaling pathways involved in fibrosis, inflammation, and cancer. There are several future directions for the study of N-(4-phenylbutyl)isonicotinamide, including its potential applications in the treatment of fibrotic diseases, inflammatory diseases, and cancer therapy.
科学的研究の応用
N-(4-phenylbutyl)isonicotinamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-fibrotic effects in various organs, including the lungs, liver, and kidneys. N-(4-phenylbutyl)isonicotinamide has also been found to have anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases. Additionally, N-(4-phenylbutyl)isonicotinamide has been shown to have anti-cancer effects, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-(4-phenylbutyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(15-9-12-17-13-10-15)18-11-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-10,12-13H,4-5,8,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEOFQQDZIGKAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4835389.png)
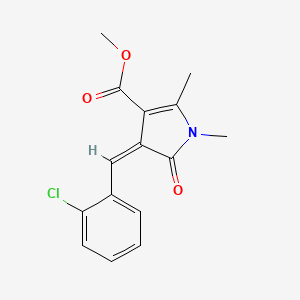
![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4835404.png)
![3-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]phenyl}-2-cyano-N-cyclopropylacrylamide](/img/structure/B4835416.png)
amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4835431.png)
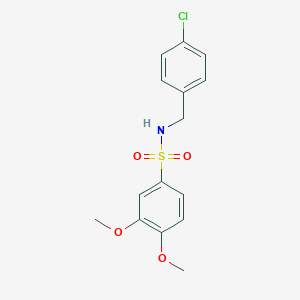
![N-{2-[methyl(phenyl)amino]ethyl}-2-(methylthio)benzamide](/img/structure/B4835445.png)
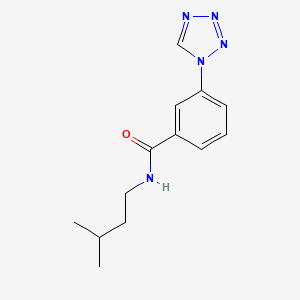
![4-[(4-methyl-2-quinolinyl)amino]benzoic acid](/img/structure/B4835450.png)
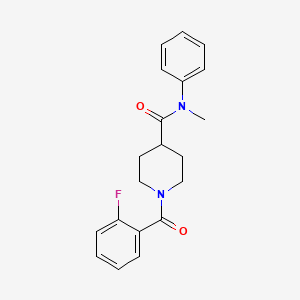
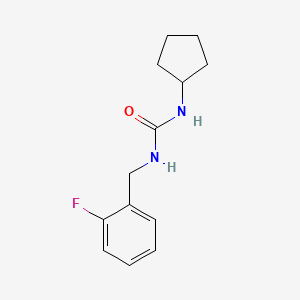
![N-{2-[5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4835459.png)
![2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B4835466.png)
![2-({4-chloro-6-[(4-phenyl-1,3-thiazol-2-yl)amino]-1,3,5-triazin-2-yl}amino)ethanol](/img/structure/B4835479.png)